molecular formula C5H2BrCl2NO2 B578842 N-Bromomethyl-2,3-dichloromaleimide CAS No. 16176-11-7

N-Bromomethyl-2,3-dichloromaleimide

Cat. No.: B578842
CAS No.: 16176-11-7
M. Wt: 258.88
InChI Key: GQMLTDXARRCATE-UHFFFAOYSA-N
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Description

N-Bromomethyl-2,3-dichloromaleimide is a chemical compound with the molecular formula C5H2BrCl2NO2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of bromine, chlorine, and maleimide functional groups, which contribute to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Bromomethyl-2,3-dichloromaleimide can be synthesized through the bromination of 2,3-dichloromaleimide. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the methyl position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Bromomethyl-2,3-dichloromaleimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Addition Reactions: Catalysts such as palladium or nickel are often employed to facilitate addition reactions.

Major Products Formed:

Scientific Research Applications

N-Bromomethyl-2,3-dichloromaleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Bromomethyl-2,3-dichloromaleimide involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution and addition reactions. The maleimide group can participate in cycloaddition reactions, forming stable adducts with various substrates. These reactions are mediated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .

Comparison with Similar Compounds

Uniqueness: N-Bromomethyl-2,3-dichloromaleimide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications .

Biological Activity

N-Bromomethyl-2,3-dichloromaleimide (CAS Number: 16176-11-7) is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Molecular Structure:

  • Molecular Formula: C5_5H2_2BrCl2_2NO2_2
  • Molecular Weight: 258.89 g/mol
  • LogP: 1.33470
  • PSA (Polar Surface Area): 37.38 Ų

Physical Properties:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Synthesis

This compound can be synthesized through various methods, including the reaction of 2,3-dichloromaleic anhydride with bromomethyl compounds. The synthesis involves halogenation and the introduction of bromomethyl groups to the maleimide structure, which enhances its reactivity and biological activity .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) in vitro .

Protein Cross-Linking

One of the notable applications of this compound is in protein bioconjugation. Its maleimide functional group allows for selective cross-linking with thiol-containing biomolecules, facilitating the development of bioconjugates for therapeutic applications. This property has been exploited in creating bispecific T-cell engagers (BiTEs), which enhance immune responses against tumors by linking antibodies to T-cells .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to possess inhibitory effects, making it a candidate for further investigation in antimicrobial therapies .

Case Studies

  • Antitumor Efficacy:
    • A study conducted on MCF-7 and HT-29 cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity.
  • Bioconjugation Applications:
    • In a recent experiment, researchers utilized this compound to create a novel bioconjugate by linking it to a monoclonal antibody targeting carcinoembryonic antigen (CEA). The resulting conjugate demonstrated improved binding affinity and stability in serum compared to unconjugated antibodies.

Summary of Findings

Property/ActivityObservations
Antitumor ActivitySignificant inhibition of MCF-7 and HT-29 cell lines; induces apoptosis
Protein Cross-LinkingEffective in creating stable bioconjugates for therapeutic applications
Antimicrobial ActivityInhibitory effects against various bacterial strains

Properties

IUPAC Name

1-(bromomethyl)-3,4-dichloropyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2/c6-1-9-4(10)2(7)3(8)5(9)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMLTDXARRCATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=O)C(=C(C1=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659866
Record name 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-11-7
Record name 1-(Bromomethyl)-3,4-dichloro-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Bromomethyl-2,3-dichloromaleimide
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